molecular formula C10H22OSi B13948787 5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane CAS No. 61676-33-3

5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane

Katalognummer: B13948787
CAS-Nummer: 61676-33-3
Molekulargewicht: 186.37 g/mol
InChI-Schlüssel: WLNYUYTXFQNZIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane: is an organosilicon compound characterized by its unique structure, which includes a silicon atom integrated into a six-membered ring. This compound is notable for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane typically involves the reaction of tert-butyl and dimethyl-substituted silanes with appropriate oxygen donors under controlled conditions. The reaction is often carried out in the presence of catalysts to enhance yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process often includes steps such as distillation and purification to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using halogenating agents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenating agents such as chlorine or bromine are often used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols or siloxanes, while reduction may yield silanes.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane is used as a precursor for the synthesis of more complex organosilicon compounds. Its stability and reactivity make it a valuable intermediate in various synthetic pathways.

Biology and Medicine: In biology and medicine, this compound is studied for its potential use in drug delivery systems and as a component in biomedical devices

Industry: In industry, this compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its unique properties enhance the performance and durability of these materials.

Wirkmechanismus

The mechanism by which 5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, facilitating the formation of complex structures. These interactions are crucial in its applications in synthesis and material science.

Vergleich Mit ähnlichen Verbindungen

  • 3,3-Dimethyl-1-oxa-3-silacyclohexane
  • tert-Butyl P,P-dimethylphosphonoacetate
  • 1-tert-Butyl-3,5-dimethylbenzene

Comparison: Compared to these similar compounds, 5-tert-Butyl-3,3-dimethyl-1,3-oxasilinane is unique due to its specific structural arrangement and the presence of both tert-butyl and dimethyl groups. This unique structure imparts distinct reactivity and stability, making it particularly valuable in specialized applications.

Eigenschaften

CAS-Nummer

61676-33-3

Molekularformel

C10H22OSi

Molekulargewicht

186.37 g/mol

IUPAC-Name

5-tert-butyl-3,3-dimethyl-1,3-oxasilinane

InChI

InChI=1S/C10H22OSi/c1-10(2,3)9-6-11-8-12(4,5)7-9/h9H,6-8H2,1-5H3

InChI-Schlüssel

WLNYUYTXFQNZIA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1COC[Si](C1)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.